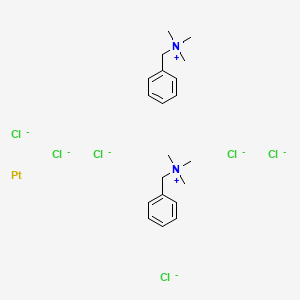
Hexacloroplatinato(IV) de bis(trimetilbencilamonio)
Descripción general
Descripción
Bis(trimethylbenzylammonium) hexachloroplatinate(IV) is a platinum-based compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of two trimethylbenzylammonium cations and a hexachloroplatinate(IV) anion. It is often used in research due to its remarkable electronic, magnetic, and optical properties.
Aplicaciones Científicas De Investigación
Bis(trimethylbenzylammonium) hexachloroplatinate(IV) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and antitumor activities.
Medicine: Research is ongoing to explore its potential use in chemotherapy due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of electronic materials and as a catalyst in industrial processes.
Safety and Hazards
Mecanismo De Acción
Target of Action
Bis(trimethylbenzylammonium) hexachloroplatinate(IV), also referred to as PtCl6 or PtTMB, is a coordination compound that has been extensively studied for its biological and industrial applications. The primary targets of this compound are unicellular organisms such as the alga Pseudococcomyxa simplex .
Mode of Action
The compound interacts with its targets by being taken up by the cells. The platinum ions in the compound are reduced to a divalent form once inside the cell . The uptake of hexachloroplatinate(IV) ions is influenced by the cell wall and cell metabolism .
Result of Action
The result of the action of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) on cells is the reduction of platinum ions to a divalent form . This can lead to changes in the cell’s metabolic processes and potentially disrupt the normal functioning of the cell .
Action Environment
The action of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) can be influenced by environmental factors. For example, the uptake of hexachloroplatinate(IV) ions by cells was found to be higher under light conditions compared to shade conditions . This suggests that the compound’s action, efficacy, and stability may be affected by the light conditions in the environment.
Análisis Bioquímico
Cellular Effects
The effects of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it has been observed to alter the expression of genes involved in cell cycle regulation and stress response .
Molecular Mechanism
At the molecular level, Bis(trimethylbenzylammonium) hexachloroplatinate(IV) exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming coordination complexes with their active sites. This compound is also known to induce changes in gene expression by interacting with DNA and RNA, leading to the modulation of transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade in the presence of light and heat . Long-term exposure to this compound has been associated with persistent changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its therapeutic effects without causing harm . High doses have been associated with nephrotoxicity and hepatotoxicity in animal studies .
Metabolic Pathways
Bis(trimethylbenzylammonium) hexachloroplatinate(IV) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to alterations in the production and utilization of metabolites . Its interactions with metabolic pathways are essential for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transport proteins and cellular structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylbenzylammonium) hexachloroplatinate(IV) typically involves the reaction of hexachloroplatinic acid with trimethylbenzylammonium chloride in an appropriate solvent such as acetonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
H2PtCl6+2(C6H5CH2N(CH3)3Cl→(C6H5CH2N(CH3)3)2PtCl6+2HCl
Industrial Production Methods
Industrial production of bis(trimethylbenzylammonium) hexachloroplatinate(IV) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and pH to optimize yield and purity. The product is typically purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Bis(trimethylbenzylammonium) hexachloroplatinate(IV) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the platinum center is further oxidized.
Reduction: It can be reduced to lower oxidation states of platinum.
Substitution: Ligand substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like chlorine gas for oxidation reactions. Substitution reactions often involve ligands such as phosphines or amines under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield platinum(II) complexes, while substitution reactions can produce a variety of platinum complexes with different ligands .
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium hexachloroplatinate(IV)
- Potassium hexachloroplatinate(IV)
- Tetrabutylammonium hexachloroplatinate(IV)
Uniqueness
Bis(trimethylbenzylammonium) hexachloroplatinate(IV) is unique due to its specific cationic structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and selectivity. Compared to other hexachloroplatinate(IV) compounds, it offers different solubility and stability profiles, making it suitable for specific research and industrial applications .
Propiedades
IUPAC Name |
benzyl(trimethyl)azanium;platinum;hexachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16N.6ClH.Pt/c2*1-11(2,3)9-10-7-5-4-6-8-10;;;;;;;/h2*4-8H,9H2,1-3H3;6*1H;/q2*+1;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUWUOJYFZFBMZ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Cl6N2Pt-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41909-89-1 | |
| Record name | Benzenemethanaminium, N,N,N-trimethyl-, (OC-6-11)-hexachloroplatinate(2-) (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041909891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N,N,N-trimethyl-, (OC-6-11)-hexachloroplatinate(2-) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(benzyltrimethylammonium) hexachloroplatinate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


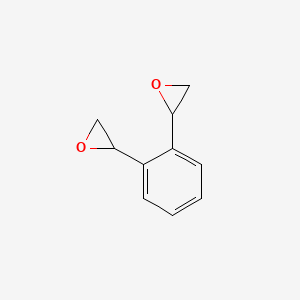
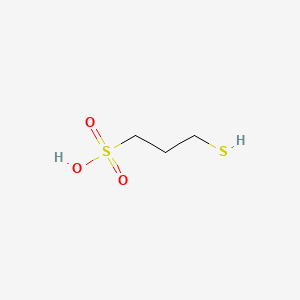
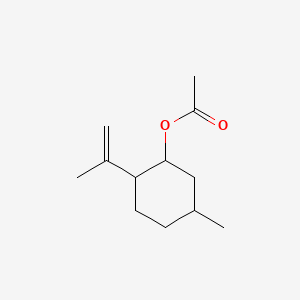
![4-[(2-Methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1618705.png)
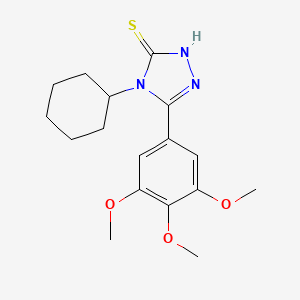
![(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1618709.png)
![5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1618711.png)
![Pyridine, 4-[2-[(4-bromophenyl)thio]ethyl]-](/img/structure/B1618712.png)
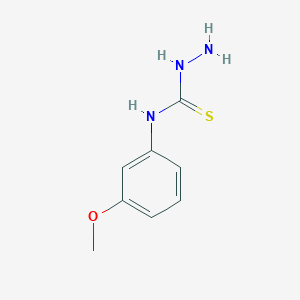

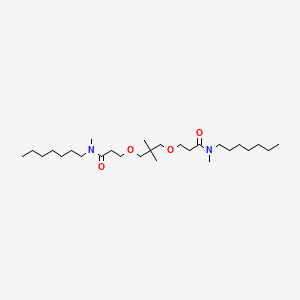
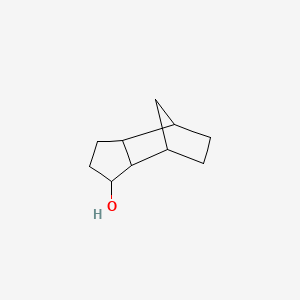
![1-Oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B1618719.png)

